Amyloid β-Protein (6-20) is a fragment of the amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer’s disease. This peptide consists of 15 amino acids and is derived from the larger amyloid β-protein. The aggregation of amyloid β-protein into fibrils is a hallmark of Alzheimer’s disease, leading to neurodegeneration and cognitive decline. The specific fragment (6-20) is critical for understanding the early stages of amyloid formation and its neurotoxic effects.
Amyloid β-Protein (6-20) is primarily sourced from the cleavage of amyloid precursor protein by β-secretase and γ-secretase enzymes. The full-length amyloid β-protein can vary in length, with common forms being 40 and 42 amino acids long. The specific fragment (6-20) is particularly relevant in studies focusing on the initial aggregation and interaction with neuronal cells.
Amyloid β-Protein (6-20) falls under the classification of peptides, specifically as a neurotoxic peptide associated with neurodegenerative diseases. It is classified as an amyloidogenic peptide due to its propensity to misfold and aggregate into insoluble fibrillar structures.
The synthesis of Amyloid β-Protein (6-20) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology.
The choice of synthesis method depends on factors such as yield, purity, and cost. Solid-phase synthesis allows for high purity but can be labor-intensive, while recombinant methods may yield larger quantities but require more complex purification steps.
Amyloid β-Protein (6-20) has a specific sequence of amino acids that contributes to its structure and function. The sequence is typically represented as:
This peptide adopts a specific conformation that facilitates aggregation into fibrils.
Structural studies using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have shown that this peptide can adopt both random coil and beta-sheet structures depending on environmental conditions, such as pH and ionic strength.
Amyloid β-Protein (6-20) undergoes several chemical reactions that are critical for its aggregation:
The kinetics of these reactions can be studied using techniques like circular dichroism spectroscopy and thioflavin T fluorescence assays, which provide insights into the conformational changes occurring during aggregation.
The mechanism by which Amyloid β-Protein (6-20) exerts its effects involves several steps:
Research indicates that even low concentrations of oligomeric forms of Amyloid β-Protein (6-20) can significantly impair synaptic function, contributing to cognitive deficits observed in Alzheimer's disease models.
Amyloid β-Protein (6-20) is typically soluble in aqueous solutions at physiological pH but becomes insoluble upon aggregation. It exhibits a characteristic tendency to form fibrillar structures under certain conditions.
The chemical properties include:
Relevant analyses often involve spectroscopic techniques to assess purity and structural integrity.
Amyloid β-Protein (6-20) has several applications in scientific research:
The identification of amyloid-β (Aβ) as the core component of Alzheimer’s disease (AD) plaques in 1984 marked a paradigm shift in neurodegenerative research [1] [10]. While early studies focused on full-length isoforms (Aβ40/42), the mid-1990s saw emerging interest in proteolytic fragments—particularly Aβ(6-20)—as mechanistic probes. This 15-residue peptide encompasses the N-terminal hydrophilic domain (Aβ1-16) and extends into the central hydrophobic cluster (residues 17-21), a region critical for aggregation kinetics [6] [8]. Key historical milestones include:
Table 1: Historical Milestones in Aβ(6-20) Research
Year | Discovery | Methodology | Significance |
---|---|---|---|
1984 | Aβ identified in AD plaques | Protein sequencing | Established Aβ as AD hallmark [1] |
1998 | Aβ(6-20) aggregation kinetics | NMR spectroscopy | Revealed nucleation role in fibrillization [6] |
2001 | D7N mutation in Aβ(6-20) | Genetic screening | Linked fragment to familial AD [10] |
2010 | Antibody binding epitope mapping | X-ray crystallography | Defined 6E10-Aβ(6-20) interaction [8] |
The amyloid cascade hypothesis posits Aβ aggregation as the initiating event in AD pathogenesis [1] [2]. Within this framework, Aβ(6-20) contributes to disease progression through three key mechanisms:
Table 2: Functional Domains Within Aβ(6-20)
Residues | Domain | Function | Pathogenic Effect |
---|---|---|---|
6-10 | Histidine-Switch | pH-dependent aggregation | H6R mutation ↑ fibrillization 3-fold [10] |
11-16 | Hydrophilic Core | Solubility modulation | D7N mutation ↑ oligomer stability [1] |
17-20 | β-Sheet Nucleator | Fibril formation | LVFF motif critical for cross-β structure [6] |
Distinct biophysical and pathological properties differentiate Aβ(6-20) from full-length isoforms:
Table 3: Structural and Functional Attributes of Aβ Variants
Attribute | Aβ(6-20) | Aβ40 | Aβ42 |
---|---|---|---|
Molecular Weight | 1.8 kDa | 4.3 kDa | 4.5 kDa |
Primary Structure | HDSGYEVHHQKLVFFAED | Full-length + I41-A42 | Full-length + I41-A42 |
Critical Domains | N-terminal epitope, LVFF nucleation site | Hydrophobic C-terminus | Additional β-sheet stabilizer (I41-A42) |
Aggregation Rate | 5 min (oligomers) | 24 hrs (fibrils) | 12 hrs (fibrils) |
Synaptic Toxicity (IC₅₀) | 50 nM | 500 nM | 200 nM |
Plaque Formation | Diffuse deposits only | Mature cored plaques | Dense cored plaques |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1